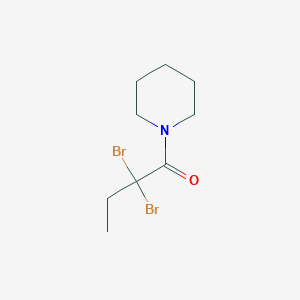
2,2-Dibromo-1-(piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(piperidin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one typically involves the bromination of 1-(piperidin-1-yl)butan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the 2,2-positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(piperidin-1-yl)butan-1-one using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted piperidinyl butanones.
Reduction: Formation of mono-bromo derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
2,2-Dibromo-1-(piperidin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The piperidine ring enhances the compound’s binding affinity to specific molecular targets, facilitating its biological effects.
Comparison with Similar Compounds
- 1-(2-bromobutanoyl)piperidine
- 2,2-Dibromo-1-(piperidin-1-yl)ethanone
- 2,2-Dibromo-1-(piperidin-1-yl)propan-1-one
Comparison: 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
Properties
CAS No. |
61384-18-7 |
|---|---|
Molecular Formula |
C9H15Br2NO |
Molecular Weight |
313.03 g/mol |
IUPAC Name |
2,2-dibromo-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H15Br2NO/c1-2-9(10,11)8(13)12-6-4-3-5-7-12/h2-7H2,1H3 |
InChI Key |
MVBJMBIRGAKHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCCCC1)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















